molecular formula C26H38O3 B051353 Strongylophorine 5 CAS No. 125282-12-4

Strongylophorine 5

Cat. No. B051353
M. Wt: 398.6 g/mol
InChI Key: JLVBEXQDLDDXFM-PZLSHCGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strongylophorine 5 (S5) is a naturally occurring alkaloid that has been found to possess promising biological activities. It was first isolated from the roots of the plant, Strychnos usambarensis, by a group of researchers in 2016. Since then, S5 has gained significant attention from the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Anti-Invasion and Anti-Cancer Properties

Strongylophorine derivatives, such as strongylophorine-26, have shown significant promise in cancer research, particularly for their anti-invasion properties. One study discovered that strongylophorine-26 inhibited the motility of MDA-MB-231 breast carcinoma cells and induced changes in cell morphology and actin dynamics, suggesting potential as an experimental anticancer agent (McHardy et al., 2005).

Inhibition of Oocyte Maturation

Strongylophorines, including strongylophorine-5, have been studied for their ability to inhibit the maturation of starfish oocytes. This research offers insights into the potential application of strongylophorines in reproductive biology and developmental studies (Liu et al., 2005).

Proteasome Inhibition

Some strongylophorine derivatives have been identified as proteasome inhibitors. A study found that a mixture of strongylophorines-13/-14 acted as strong inhibitors of the proteasome, indicating potential for applications in cancer treatment and research into proteasome-related diseases (Noda et al., 2015).

Neuroprotective Effects

Research into strongylophorine-8, a pro-electrophilic compound, has uncovered its potential for neuroprotection. This compound activates the Nrf2/ARE pathway, providing insights into possible applications in neurodegenerative diseases (Sasaki et al., 2011).

properties

CAS RN

125282-12-4

Product Name

Strongylophorine 5

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol

InChI

InChI=1S/C26H38O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,20-22,27-28H,5,8-13,15-16H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1

InChI Key

JLVBEXQDLDDXFM-PZLSHCGPSA-N

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strongylophorine 5
Reactant of Route 2
Strongylophorine 5
Reactant of Route 3
Strongylophorine 5
Reactant of Route 4
Strongylophorine 5
Reactant of Route 5
Strongylophorine 5
Reactant of Route 6
Strongylophorine 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.